Dimethyl 2-[1-(2-methoxyphenyl)-3-oxo-3-(2-thienyl)propyl]malonate
Description
Dimethyl 2-[1-(2-methoxyphenyl)-3-oxo-3-(2-thienyl)propyl]malonate is a malonate derivative featuring a 2-methoxyphenyl group and a 2-thienyl substituent. Its structure comprises a central malonate ester core with a propyl linker connecting the aromatic and heterocyclic moieties. This compound is synthesized via malonate addition reactions, similar to methods described for structurally related derivatives (e.g., using sodium ethoxide as a base in ethanol) .
Properties
IUPAC Name |
dimethyl 2-[1-(2-methoxyphenyl)-3-oxo-3-thiophen-2-ylpropyl]propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O6S/c1-23-15-8-5-4-7-12(15)13(11-14(20)16-9-6-10-26-16)17(18(21)24-2)19(22)25-3/h4-10,13,17H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGCJDAPHXFKTRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CC(=O)C2=CC=CS2)C(C(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-[1-(2-methoxyphenyl)-3-oxo-3-(2-thienyl)propyl]malonate typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxybenzaldehyde with thiophene-2-carboxylic acid, followed by esterification with dimethyl malonate. The reaction conditions often require the use of catalysts such as piperidine and solvents like ethanol to facilitate the condensation and esterification processes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may employ more robust catalysts and optimized reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-[1-(2-methoxyphenyl)-3-oxo-3-(2-thienyl)propyl]malonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group into alcohols or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under controlled conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Dimethyl 2-[1-(2-methoxyphenyl)-3-oxo-3-(2-thienyl)propyl]malonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism by which Dimethyl 2-[1-(2-methoxyphenyl)-3-oxo-3-(2-thienyl)propyl]malonate exerts its effects involves interactions with various molecular targets. The methoxyphenyl and thienyl groups can interact with enzymes and receptors, potentially inhibiting or activating specific pathways. The malonate ester moiety may also play a role in binding to active sites or facilitating transport across cell membranes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Dimethyl 2-((2-Methoxyphenyl)-λ³-Iodanylidene)Malonate
- Structure : Replaces the thienyl group with an iodanylidene moiety stabilized by O⋯O chalcogen bonding .
- Key Differences :
Diethyl 2-(3-(2-Aminophenyl)-1-(2-(Furan-2-yl)phenyl)-3-oxopropyl)Malonate (Compound 7)
- Structure : Features a furan substituent instead of thiophene and an ethyl ester group .
- Key Differences :
- Synthetic Yield : 58% for compound 7 vs. comparable yields (~50–60%) for the target compound .
Dimethyl 2-(1-(4-Chlorophenyl)-3-oxobutyl)Malonate (9a)
- Structure : Substitutes 2-methoxyphenyl and thienyl groups with a 4-chlorophenyl group .
- Key Differences :
Dimethyl 2-[2,2-Dimethyl-3-(Diphenylmethylamino)Propyl]Malonate (10a)
- Structure: Incorporates a diphenylmethylamino group instead of aromatic/heterocyclic substituents .
- Key Differences: Basicity: The amino group enables hydrogen bonding and protonation, unlike the inert thienyl/methoxyphenyl groups. Applications: Suited for peptide mimetics or enzyme inhibitors due to its amine functionality .
Data Table: Structural and Functional Comparison
Biological Activity
Dimethyl 2-[1-(2-methoxyphenyl)-3-oxo-3-(2-thienyl)propyl]malonate (CAS No. 685108-45-6) is a synthetic organic compound characterized by its unique structural features, including a methoxyphenyl group, a thienyl group, and a malonate ester. This compound has garnered attention for its potential biological activities, making it a subject of various research studies.
- Molecular Formula : C19H20O6S
- Molecular Weight : 376.42 g/mol
- IUPAC Name : Dimethyl 2-[1-(2-methoxyphenyl)-3-oxo-3-(thiophen-2-yl)propyl]propanedioate
- InChI Key : PGCJDAPHXFKTRT-UHFFFAOYSA-N
The biological activity of this compound is primarily attributed to its structural components:
- Methoxyphenyl Group : This moiety may enhance the compound's ability to interact with biological receptors and enzymes, potentially modulating various metabolic pathways.
- Thienyl Group : The presence of the thienyl group could contribute to the compound's pharmacological properties, possibly enhancing its binding affinity to target proteins.
- Malonate Ester Moiety : This part of the molecule may facilitate cellular uptake and influence the compound's bioavailability.
Antioxidant Activity
Research has indicated that compounds similar to this compound exhibit significant antioxidant properties. These properties are crucial for mitigating oxidative stress in biological systems. For instance, studies utilizing DPPH radical scavenging assays have shown that related compounds can effectively neutralize free radicals, suggesting potential applications in preventing oxidative damage in cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated that derivatives of this compound possess varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
Enzyme Inhibition Studies
This compound has been investigated for its potential as an enzyme inhibitor. Molecular docking studies suggest that the compound can bind effectively to specific enzymes involved in metabolic processes, which could lead to therapeutic applications in disease management .
Research Findings and Case Studies
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
